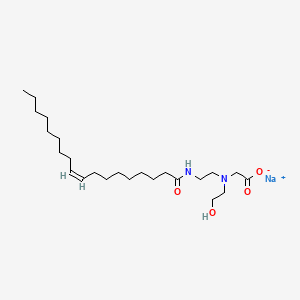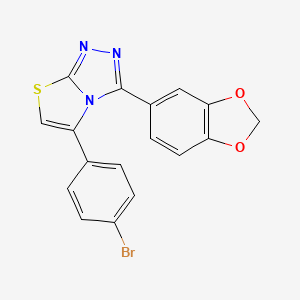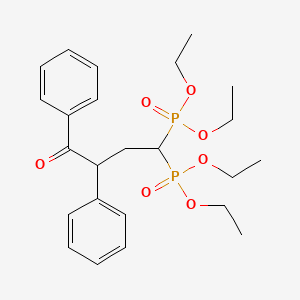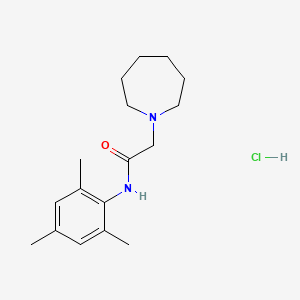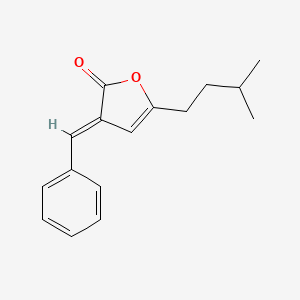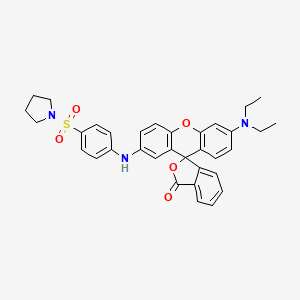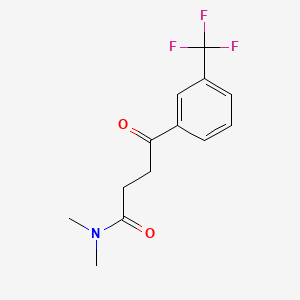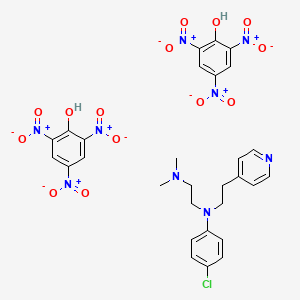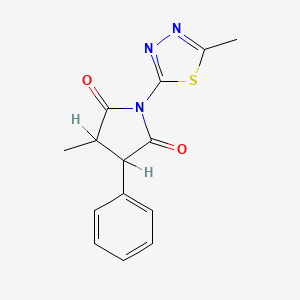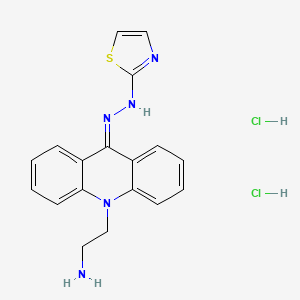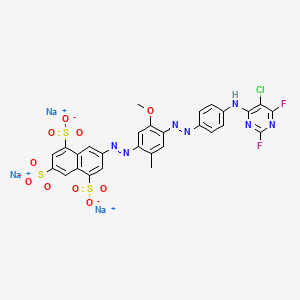
Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate involves multiple steps. The process typically starts with the diazotization of 5-chloro-2,6-difluoro-4-pyrimidinylamine, followed by coupling with 4-aminophenyl. This intermediate is then further diazotized and coupled with 5-methoxy-2-methylphenyl, and finally, the resulting compound is coupled with naphthalene-1,3,5-trisulphonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction: The major products are the corresponding amines.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.
Scientific Research Applications
Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in imaging studies.
Industry: Widely used as a dye in textiles, paper, and plastics due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. The pathways involved often include electron transfer and radical formation, which can result in the formation of colored complexes .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-2-hydroxyphenyl)azo)naphthalene-1,3,5-trisulphonate
- Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-3-sulphonatophenyl)azo)naphthalene-1,3,5-trisulphonate
Uniqueness
What sets Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate apart is its unique combination of substituents, which confer specific solubility, stability, and color properties. The presence of methoxy and methyl groups enhances its solubility in water and its stability under various conditions .
Properties
CAS No. |
80573-11-1 |
|---|---|
Molecular Formula |
C28H17ClF2N7Na3O10S3 |
Molecular Weight |
850.1 g/mol |
IUPAC Name |
trisodium;7-[[4-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C28H20ClF2N7O10S3.3Na/c1-13-7-21(38-35-15-5-3-14(4-6-15)32-27-25(29)26(30)33-28(31)34-27)22(48-2)12-20(13)37-36-16-8-18-19(23(9-16)50(42,43)44)10-17(49(39,40)41)11-24(18)51(45,46)47;;;/h3-12H,1-2H3,(H,32,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI Key |
IVGYQZLICVKXEQ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N=NC4=CC=C(C=C4)NC5=C(C(=NC(=N5)F)F)Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


